Aceprometazine, (R)-
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Overview
Description
Aceprometazine, ®-, is a phenothiazine derivative with neuroleptic and anti-histamine properties. It is not widely prescribed but is used in combination with meprobamate for the treatment of sleep disorders in France under the trade name Mepronizine . It is structurally related to the phenothiazine derivative veterinary drug acepromazine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aceprometazine is synthesized through a series of chemical reactions involving phenothiazine derivatives. One common synthetic route involves the reaction of 2-acetylphenothiazine with 2-chloropropyldimethylamine . The reaction conditions typically include the use of solvents such as methanol and diethylamine, and the process is conducted under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of aceprometazine involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions. The final product is purified using techniques such as chromatography and crystallization to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Aceprometazine undergoes various chemical reactions, including:
Oxidation: Aceprometazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert aceprometazine to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives. These products have different pharmacological properties and can be used for various therapeutic applications .
Scientific Research Applications
Aceprometazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various phenothiazine derivatives.
Biology: Studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Medicine: Used in combination with other drugs for the treatment of sleep disorders and anxiety.
Industry: Employed in the production of veterinary drugs and as a precursor for other pharmaceutical compounds
Mechanism of Action
Aceprometazine exerts its effects by acting as an antagonist on various postsynaptic receptors, including dopaminergic, serotonergic, histaminergic, alpha-adrenergic, and muscarinic receptors . By blocking these receptors, aceprometazine can induce sedation, reduce anxiety, and alleviate symptoms of allergic reactions. It can cross the blood-brain barrier and bind to H1-receptors in the central nervous system, leading to its sedative effects .
Comparison with Similar Compounds
Aceprometazine is similar to other phenothiazine derivatives, such as:
Acepromazine: Used primarily in veterinary medicine as a sedative and antiemetic.
Chlorpromazine: Used as an antipsychotic agent in the treatment of schizophrenia and bipolar disorder.
Promethazine: Used as an antihistamine and antiemetic.
Compared to these compounds, aceprometazine has unique properties due to its specific receptor binding profile and combination with meprobamate for the treatment of sleep disorders .
Properties
CAS No. |
1254332-66-5 |
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Molecular Formula |
C19H22N2OS |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3/t13-/m1/s1 |
InChI Key |
XLOQNFNTQIRSOX-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C |
Origin of Product |
United States |
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